molecular formula C9H12O2 B031218 Benzaldehyde dimethyl acetal CAS No. 1125-88-8

Benzaldehyde dimethyl acetal

Cat. No. B031218
CAS RN: 1125-88-8
M. Wt: 152.19 g/mol
InChI Key: HEVMDQBCAHEHDY-UHFFFAOYSA-N
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Description

Benzaldehyde dimethyl acetal (BDMA) is a compound derived from the aldehyde group of molecules. It is a colorless, odorless liquid with a boiling point of 118°C. BDMA is widely used in the synthesis of pharmaceuticals, fragrances, and other organic compounds. It is also used in the production of lubricants, plasticizers, and antifreeze. In addition, it is used in the production of dyes, agrochemicals, and in the manufacture of epoxy resins.

Scientific Research Applications

  • Diastereoselective Aldol Reactions : A study by Hashimoto et al. (1993) demonstrated a highly diastereoselective aldol reaction of benzaldehyde derivatives with chiral ortho substituents under Lewis acidic conditions. This provides a new approach for the synthesis of chiral aldol adducts (Hashimoto, Sato, Kudo, & Saigo, 1993).

  • Synthesis and Infrared Spectra Studies : In the research conducted by Wladislaw, Giora, and Vicentini (1966), electrolyses of alkoxy(phenyl)acetic acids in ethanol produced benzaldehyde and benzophenone acetals. Infrared spectra aided in differentiating dimethyl, diethyl, and ethyl methyl acetals (Wladislaw, Giora, & Vicentini, 1966).

  • Acetalization and Stability Studies : A 2017 study by Yusuf and Sitepu used computational methods to demonstrate that the acetalization of benzaldehyde using acid catalysts results in benzaldehyde dimethyl acetal having the lowest energy due to its high stability (Yusuf & Sitepu, 2017).

  • Method for Synthesis of Substituted Benzaldehydes : Gazizov et al. (2017) suggested a new method for synthesizing functionally substituted benzaldehydes by catalytic debromometoxylation of dibromomethylarenes with this compound, using anhydrous zinc chloride as a catalyst (Gazizov et al., 2017).

  • Mechanism of Benzaldehyde Oxidation : Baumstark, Beeson, and Vásquez (1989) discovered that dimethyldioxirane effectively converts benzaldehydes to their corresponding acids under inert atmosphere, with limited yield due to competing decomposition (Baumstark, Beeson, & Vásquez, 1989).

  • Cyclometallation of Amines, Imines, and Oxazolines : Davies et al. (2003) demonstrated that acetate plays a crucial role in the cyclometallation of amines, imines, and oxazolines. Structures of complexes were identified in this study (Davies et al., 2003).

  • Mechanism for Acetalization of Benzaldehyde Over MOF Catalysts : In 2020, Camu et al. found that UiO-66F has the highest activity for benzaldehyde acetalization, attributed to its high acidity. Both UiO-66 and its fluorinated analog UiO-66 can perform this reaction (Camu et al., 2020).

Mechanism of Action

Safety and Hazards

Benzaldehyde dimethyl acetal is harmful if swallowed and can cause eye and skin irritation . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Future Directions

Benzaldehyde dimethyl acetal is suitable for use in the synthesis of 4,6-dihydroxy sugar, required for the total synthesis of Porphyromonas gingivalis 381 derived lipid A . It may be used in the preparation of 1-O-methyl-2,3-di-O-galloyl-β-D-glucose .

Relevant Papers There are several relevant papers on this compound. For instance, a computational calculation on the acetalization of benzaldehyde using acid catalysts (HCl) with a computational method (Ab-Initio) has been done . The study focused on the energy changes in the reaction coordinate .

properties

IUPAC Name

dimethoxymethylbenzene
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InChI

InChI=1S/C9H12O2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HEVMDQBCAHEHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID5061538
Record name Benzene, (dimethoxymethyl)-
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Molecular Weight

152.19 g/mol
Source PubChem
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Physical Description

colourless liquid with a sweet, floral-almond odour
Record name Benzaldehyde dimethyl acetal
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Boiling Point

87.00 to 89.00 °C. @ 18.00 mm Hg
Record name (Dimethoxymethyl)benzene
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzaldehyde dimethyl acetal
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Density

1.007-1.020
Record name Benzaldehyde dimethyl acetal
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CAS RN

1125-88-8
Record name Benzaldehyde dimethyl acetal
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Record name alpha,alpha-Dimethoxytoluene
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Record name BENZALDEHYDE DIMETHYL ACETAL
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Record name (Dimethoxymethyl)benzene
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Synthesis routes and methods

Procedure details

1062 g of tetramethoxymethane, 303 g of methyl benzoate, 225 g of 60% methyltributylammonium methosulfate solution and 910 g of methanol were electrolyzed at 3 A. The voltage per gap was kept below 5 V, the temperature was 30° C., and the pumping rate was 190 l/h. After the electrolysis had ended, 10.0 GC area % of trimethoxymethane and 13.2 GC area % of benzaldehyde dimethyl acetal had formed in the electrolyte; tetramethoxyethane had been degraded from 42.5% to 25.6 GC area %, and methyl benzoate was down to 0.4 GC area %, having been converted to more than 95%. Low-boiling byproducts included methyl formate at 2.2 GC area % in the electrolyte.
Quantity
1062 g
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step Two
Quantity
225 g
Type
reactant
Reaction Step Three
Quantity
910 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of benzaldehyde dimethyl acetal?

A1: The molecular formula of this compound is C9H12O2, and its molecular weight is 152.19 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research does not delve into detailed spectroscopic analysis, computational studies have utilized methods like Ab Initio calculations with basis sets like 3-21G and 6-31G* to study the energy changes during reactions involving this compound [].

Q3: Why is this compound often used in organic synthesis?

A3: this compound serves as a valuable protecting group for aldehydes, particularly in carbohydrate chemistry []. It readily forms a 4,6-benzylidene acetal with sugars, shielding the hydroxyl groups at the O-4 and O-6 positions. This protection strategy enables modifications at other positions within the sugar molecule.

Q4: What type of reactions commonly employ this compound?

A4: this compound is frequently used in cascade reactions, often alongside heterogeneous catalysts.

    Q5: What influences the catalytic activity in reactions involving this compound?

    A5: Several factors influence the effectiveness of catalysts:

      Q6: Are there any examples of this compound used in continuous flow reactions?

      A6: Yes, researchers have successfully employed microreactors with inner walls functionalized with sulfonic acid-bearing polymer brushes for the acid-catalyzed hydrolysis of this compound []. The continuous flow system allows for controlled reaction conditions and improved efficiency.

      Q7: Can this compound participate in reactions beyond deacetalization-condensation sequences?

      A7: Absolutely. Research showcases its involvement in diverse transformations:

        Q8: How is computational chemistry used in research involving this compound?

        A8: Computational methods, particularly Ab Initio calculations, provide insights into the reaction mechanisms and energetics of reactions involving this compound []. By modeling the reaction pathway, researchers can identify transition states, intermediates, and the rate-determining steps, ultimately enabling the optimization of reaction conditions.

        Q9: How stable is this compound under different conditions?

        A9: this compound is susceptible to hydrolysis in acidic aqueous solutions [, , ]. This property is exploited in its use as a protecting group, as the acetal can be readily cleaved under controlled acidic conditions to regenerate the parent aldehyde. Factors such as pH, temperature, and the presence of catalysts significantly influence the hydrolysis rate.

        Q10: Are there any known methods to control the stability of this compound?

        A10: While the provided research does not specifically address stability control, general strategies to improve the stability of acetals include:

          Q11: Does this compound find applications in material science?

          A11: Yes, research explores the use of this compound in the synthesis of polymers:

          • Hyperbranched polyacetals: this compound can serve as a core molecule in the synthesis of hyperbranched polyacetals with hydrolysable backbones [, ]. These polymers, synthesized via transacetalization polymerization, exhibit pH-sensitive degradation behavior, making them potentially useful for applications such as drug delivery or controlled release systems [].

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